![molecular formula C21H17NO6 B3020489 [5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 3,4-dimethoxybenzoate CAS No. 1105244-10-7](/img/structure/B3020489.png)
[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 3,4-dimethoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 3,4-dimethoxybenzoate: is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzofuran moiety, an oxazole ring, and a dimethoxybenzoate ester, making it a versatile molecule for research and industrial purposes.
Mechanism of Action
- Benzofuran derivatives often exhibit antimicrobial activity, making them suitable candidates for drug development . These compounds may target enzymes, receptors, or other cellular proteins.
Target of Action
Environmental factors play a crucial role in its overall efficacy and stability . 🌱🔬
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 3,4-dimethoxybenzoate typically involves multi-step organic reactions. The process begins with the preparation of the benzofuran and oxazole intermediates, followed by their coupling under specific conditions to form the final product. Common reagents used in these reactions include strong bases, oxidizing agents, and catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and high-throughput screening to optimize reaction conditions. The use of advanced purification methods, such as chromatography and crystallization, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran moiety, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the oxazole ring, converting it into a more saturated heterocyclic structure.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum catalysts.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce saturated heterocycles.
Scientific Research Applications
Chemistry: In chemistry, [5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 3,4-dimethoxybenzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic pathways.
Biology: The compound has potential applications in biological research, particularly in the study of enzyme interactions and metabolic pathways. Its structural features make it a suitable candidate for probing the activity of various biological targets.
Medicine: In medicine, this compound is investigated for its potential therapeutic properties. Its ability to interact with specific molecular targets makes it a promising candidate for drug development, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: Industrially, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the development of advanced materials with specific functional characteristics.
Comparison with Similar Compounds
Bis(2-ethylhexyl) terephthalate: This compound shares some structural similarities with [5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 3,4-dimethoxybenzoate, particularly in the ester functional group.
Knoevenagel Condensation Products: Compounds formed through the Knoevenagel condensation reaction also exhibit structural similarities, particularly in the presence of aromatic rings and ester groups.
Uniqueness: What sets this compound apart is its combination of benzofuran and oxazole rings, which confer unique chemical and biological properties. This structural uniqueness allows for a broader range of applications and interactions compared to similar compounds.
Properties
IUPAC Name |
[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 3,4-dimethoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO6/c1-24-17-8-7-14(10-18(17)25-2)21(23)26-12-15-11-20(28-22-15)19-9-13-5-3-4-6-16(13)27-19/h3-11H,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSSJEDVZBVWHGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)OCC2=NOC(=C2)C3=CC4=CC=CC=C4O3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
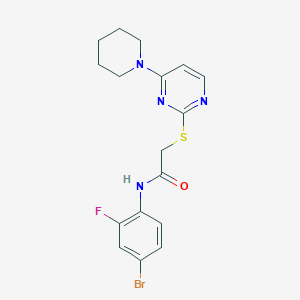
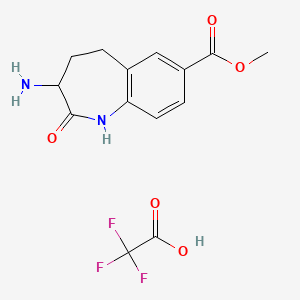
![3-(oxetan-3-yloxy)-5H,6H,7H-cyclopenta[c]pyridazine](/img/structure/B3020409.png)
![1-({1-[2-(2-Fluorophenoxy)propanoyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione](/img/structure/B3020411.png)
![2-[3-(benzenesulfonyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-chlorophenyl)acetamide](/img/structure/B3020412.png)
![3-({[6-(ethoxycarbonyl)-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl]methyl}sulfanyl)propanoic acid](/img/structure/B3020413.png)

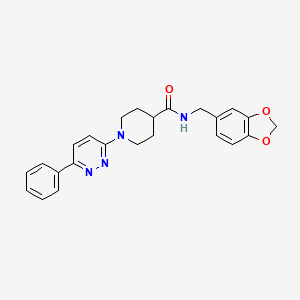

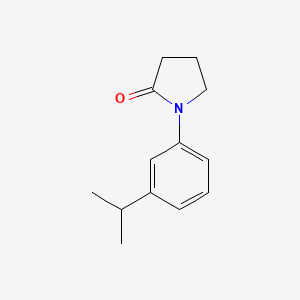
![3-{1-[2-(2H-1,3-benzodioxol-5-yl)acetyl]pyrrolidin-3-yl}-1,3-oxazolidin-2-one](/img/structure/B3020421.png)
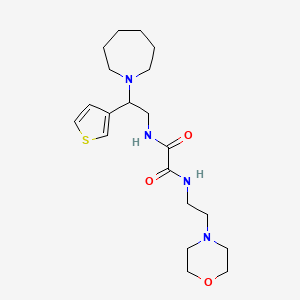
![4-{[(4-Fluorophenyl)sulfanyl]methyl}-1-(phenylsulfonyl)-4-piperidinol](/img/structure/B3020424.png)
![3-((5-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B3020428.png)
